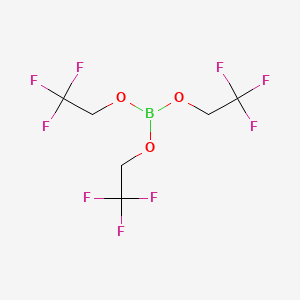

Tris(2,2,2-trifluoroethyl) borate

Description

The exact mass of the compound Tris(2,2,2-trifluoroethyl) borate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2,2-trifluoroethyl) borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,2-trifluoroethyl) borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2,2,2-trifluoroethyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEXQJFSUBBIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394033 | |

| Record name | Tris(2,2,2-trifluoroethyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-18-7 | |

| Record name | Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2,2-trifluoroethyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,2-trifluoroethyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tris(2,2,2-trifluoroethyl) borate

For Researchers, Scientists, and Drug Development Professionals

Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent, is a versatile chemical compound with the formula B(OCH₂CF₃)₃.[1] This borate ester is recognized for its utility in organic synthesis, particularly in facilitating the formation of amide bonds from carboxylic acids and amines under mild conditions.[2][3][4] Its trifluoroethyl groups impart unique reactivity and stability, making it a valuable tool in the synthesis of complex molecules, including fluorinated organic compounds which are of interest in materials science and pharmaceuticals.[2][5]

Core Physical and Chemical Properties

The distinct physical characteristics of Tris(2,2,2-trifluoroethyl) borate are summarized below. These properties are critical for its handling, storage, and application in various experimental setups. The compound typically appears as a colorless to pale yellow, clear liquid.[1][2][5]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BF₉O₃ | [5] |

| Molecular Weight | 307.91 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][4][5] |

| Density | 1.430 g/cm³ at 25 °C | [1][5] |

| Boiling Point | 94.3 °C to 126 °C | [1][4][5] |

| Refractive Index (n_D) | 1.298 | [1][5] |

| Flash Point | 43.3 °C (109.9 °F) | [1] |

| CAS Number | 659-18-7 | [5] |

Experimental Protocols

1. Synthesis of Tris(2,2,2-trifluoroethyl) borate

The synthesis of Tris(2,2,2-trifluoroethyl) borate can be achieved through the reaction of 2,2,2-trifluoroethanol (B45653) with a boron source.[1][7] While several boron reagents can be used, including boron trichloride, borane (B79455) dimethylsulfide, or boron tribromide, the use of boric anhydride (B1165640) (B₂O₃) is often preferred for larger-scale preparations due to its low cost and ease of handling.[1][7]

Methodology using Boric Anhydride:

-

Reactant Mixing: 2,2,2-Trifluoroethanol and boric anhydride are combined in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated to facilitate the esterification reaction. The specific temperature and reaction time may vary.

-

Product Isolation: Following the reaction, the crude product is purified by distillation to yield pure Tris(2,2,2-trifluoroethyl) borate.[1]

2. Protocol for Direct Amidation of Unprotected Amino Acids

Tris(2,2,2-trifluoroethyl) borate is highly effective for the direct coupling of carboxylic acids (including unprotected amino acids) and amines.

Methodology:

-

Reactant Preparation: A mixture of an unprotected amino acid (1.0 mmol) and an amine (e.g., propylamine, 3.0 mmol) is prepared in a solvent such as cyclopentyl methyl ether (CPME, 1 mL).

-

Reagent Addition: A solution of Tris(2,2,2-trifluoroethyl) borate (3.0 mmol) in CPME (1 mL) is added dropwise to the reactant mixture over 1 hour at a controlled temperature (e.g., 80 °C or 125 °C).

-

Reaction: The resulting mixture is stirred for a period of 5 to 15 hours at the same temperature.

-

Work-up and Purification:

-

Upon completion, the mixture is diluted with ethyl acetate (B1210297) or dichloromethane (B109758) and water.

-

Ion-exchange resins (e.g., Amberlite IRA-743 and Amberlyst A-26(OH)) are added and stirred for 30 minutes to remove byproducts.

-

The mixture is dried over magnesium sulfate (B86663) and filtered.

-

The solid residue is washed with ethyl acetate, and the combined filtrates are concentrated under reduced pressure to yield the amide product.

-

Logical Workflow: Synthesis and Application

The following diagram illustrates the general workflow for the synthesis of Tris(2,2,2-trifluoroethyl) borate and its subsequent application as a coupling reagent in amidation reactions.

Caption: Synthesis of the Sheppard reagent and its use in promoting amide bond formation.

References

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. apexbt.com [apexbt.com]

- 4. TRIS(2,2,2-TRIFLUOROETHYL) BORATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Tris(2,2,2-trifluoroethyl) borate | C6H6BF9O3 | CID 3599767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

A Technical Guide to Tris(2,2,2-trifluoroethyl) borate: The Sheppard Amidation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile and powerful reagent in modern organic synthesis. This document will cover its fundamental properties, synthesis, and detailed applications, with a focus on its role in amide bond formation, a critical transformation in pharmaceutical and chemical research.

Core Properties

Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent, is a colorless liquid with the chemical formula B(OCH₂CF₃)₃.[1][2] Its utility in organic synthesis is largely attributed to its strong Lewis acidity.[1]

Physicochemical Data

The key quantitative properties of Tris(2,2,2-trifluoroethyl) borate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 659-18-7 | [3][4] |

| Molecular Weight | 307.91 g/mol | [3][4] |

| Molecular Formula | C₆H₆BF₉O₃ | [3] |

| Density | 1.430 g/mL at 25 °C | [3][5] |

| Boiling Point | 124-126 °C | [3] |

| Refractive Index | n/D 1.298 (lit.) | [3][5] |

| Flash Point | 43.3 °C (109.9 °F) | [5] |

Safety and Handling

Tris(2,2,2-trifluoroethyl) borate is a flammable liquid and vapor.[4][5][6] It may cause respiratory irritation, skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this reagent.[6] It is crucial to work in a well-ventilated area and keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7]

| Hazard Statement | Code |

| Flammable liquid and vapour | H226 |

| May cause respiratory irritation | H335 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Data sourced from safety data sheets.[6]

Synthesis of Tris(2,2,2-trifluoroethyl) borate

This reagent can be prepared through the reaction of 2,2,2-trifluoroethanol (B45653) with a boron source.[1] Common boron sources include boron trichloride, borane (B79455) dimethylsulfide, boron tribromide, or boric anhydride (B1165640).[1] For larger-scale preparations, the use of boric anhydride is often preferred due to its low cost and ease of handling.[1] The final product is typically purified by distillation.[1]

Applications in Organic Synthesis: The Sheppard Amidation

The primary application of Tris(2,2,2-trifluoroethyl) borate is as a highly effective reagent for the direct formation of amides from carboxylic acids and amines.[1][2][8][9] This method, often referred to as the Sheppard amidation, is valued for its broad substrate scope and mild reaction conditions.[10][11] It has been successfully applied to the synthesis of a wide range of amides, including those from N-protected amino acids with minimal racemization.[10]

Proposed Mechanism of Amidation

The reaction is believed to proceed through the coordination of both the carboxylic acid and the amine to the Lewis acidic boron center. This coordination facilitates the condensation reaction to form the amide bond.

Experimental Protocol: Direct Amidation of Unprotected Amino Acids

The following is a representative experimental protocol for the direct amidation of an unprotected amino acid using Tris(2,2,2-trifluoroethyl) borate.[12]

Materials:

-

Unprotected amino acid (1.0 mmol, 1.0 eq.)

-

Amine (e.g., propylamine) (3.0 mmol, 3.0 eq.)

-

Tris(2,2,2-trifluoroethyl) borate (3.0 mmol, 3.0 eq.)

-

Cyclopentyl methyl ether (CPME)

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Water

-

Amberlite IRA-743

-

Amberlyst A-26(OH)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of the unprotected amino acid (1.0 mmol) and the amine (3.0 mmol) is prepared in CPME (1 mL).

-

A solution of Tris(2,2,2-trifluoroethyl) borate (3.0 mmol) in CPME (1 mL) is added dropwise to the mixture over 1 hour at a temperature of 80 °C or 125 °C.

-

The resulting mixture is stirred for 5-15 hours.

-

Upon completion, the mixture is diluted with EtOAc or CH₂Cl₂ (3 mL) and water (0.5 mL).

-

Amberlite IRA-743 and Amberlyst A-26(OH) are added, and the mixture is stirred for 30 minutes.

-

The mixture is dried over MgSO₄ and then filtered.

-

The solid residue is washed with EtOAc (3 x 20 mL).

-

The combined organic phases are concentrated in vacuo to yield the amide product.

Conclusion

Tris(2,2,2-trifluoroethyl) borate is a highly valuable reagent for researchers, scientists, and professionals in drug development. Its ability to efficiently mediate the direct formation of amides from carboxylic acids and amines under mild conditions, often with simplified purification protocols, makes it a powerful tool in organic synthesis. The detailed information provided in this guide serves as a comprehensive resource for the safe and effective use of this important compound.

References

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 2. Tris(2,2,2-trifluoroethoxy)boron - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Tris(2,2,2-trifluoroethyl) borate | C6H6BF9O3 | CID 3599767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tris(2,2,2-trifluoroethyl) borate 97 659-18-7 [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. TRIS(2,2,2-TRIFLUOROETHYL) BORATE | 659-18-7 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. ホウ酸トリス(2,2,2-トリフルオロエチル) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 11. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tris(2,2,2-trifluoroethyl) Borate | 659-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Tris(2,2,2-trifluoroethyl) borate from Boric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile reagent in organic chemistry, from boric anhydride (B1165640). The document details the chemical properties of the involved reagents, a proposed experimental protocol, and the significant applications of the final product, particularly in amide bond formation relevant to drug development.

Introduction

Tris(2,2,2-trifluoroethyl) borate, with the chemical formula B(OCH₂CF₃)₃, is a valuable borate ester in modern organic synthesis. It is recognized for its role as a potent amide coupling agent, facilitating the formation of amide bonds under mild conditions. The synthesis of this reagent from boric anhydride (B₂O₃) and 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) presents a cost-effective and scalable route, owing to the low cost and ease of handling of boric anhydride. This guide will focus on this specific synthetic pathway.

Reagent and Product Properties

A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for the successful execution of the synthesis.

Table 1: Properties of Reactants

| Property | Boric Anhydride (B₂O₃) | 2,2,2-Trifluoroethanol (CF₃CH₂OH) |

| CAS Number | 1303-86-2 | 75-89-8 |

| Molecular Formula | B₂O₃ | C₂H₃F₃O |

| Molar Mass | 69.62 g/mol | 100.04 g/mol |

| Appearance | Colorless, brittle, vitreous lumps or hard, white crystals | Colorless liquid |

| Boiling Point | 450 °C (sublimes) | 77-80 °C |

| Density | 2.46 g/cm³ (crystalline) | 1.393 g/mL at 25 °C |

Table 2: Properties of Tris(2,2,2-trifluoroethyl) borate

| Property | Value |

| CAS Number | 659-18-7 |

| Molecular Formula | C₆H₆BF₉O₃ |

| Molar Mass | 307.91 g/mol |

| Appearance | Colorless to pale yellow transparent liquid |

| Boiling Point | 125 °C |

| Density | 1.430 g/mL at 25 °C |

| Refractive Index (n_D) | 1.298 |

| Flash Point | 43.3 °C |

Synthesis of Tris(2,2,2-trifluoroethyl) borate from Boric Anhydride

The synthesis of tris(2,2,2-trifluoroethyl) borate from boric anhydride and 2,2,2-trifluoroethanol is a condensation reaction. The core principle involves the reaction of the acidic oxide (boric anhydride) with the alcohol to form the corresponding borate ester and water. To drive the equilibrium towards the product side, the water formed during the reaction must be continuously removed. A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus.

Proposed Experimental Protocol

Reaction Scheme:

B₂O₃ + 6 CF₃CH₂OH ⇌ 2 B(OCH₂CF₃)₃ + 3 H₂O

Materials:

-

Boric anhydride (B₂O₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add boric anhydride (1.0 eq). To this, add 2,2,2-trifluoroethanol (6.0 eq) and a suitable volume of toluene to fill the Dean-Stark trap.

-

Azeotropic Water Removal: Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap. The reaction time will vary depending on the scale.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation and remove the toluene under atmospheric pressure.

-

Product Purification: The crude tris(2,2,2-trifluoroethyl) borate can be purified by fractional distillation under reduced pressure.[1] Collect the fraction corresponding to the boiling point of the product.

-

Drying and Storage: The purified product should be dried over a suitable drying agent like anhydrous MgSO₄, filtered, and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Quantitative Data:

Specific reaction yields for the synthesis from boric anhydride are not extensively reported in the available literature. However, this method is noted for its convenience in large-scale preparations.[1] The purity of the commercially available product is typically around 97% as determined by GC.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of tris(2,2,2-trifluoroethyl) borate from boric anhydride.

Caption: Workflow for the synthesis of tris(2,2,2-trifluoroethyl) borate.

Applications in Drug Development: Amide Bond Formation

Tris(2,2,2-trifluoroethyl) borate is a highly effective reagent for the direct formation of amides from carboxylic acids and amines. This is a fundamental transformation in the synthesis of pharmaceuticals, many of which contain amide functionalities. The reagent's ability to promote this coupling under mild conditions makes it particularly suitable for complex and sensitive substrates often encountered in drug development.

Logical Relationship in Amide Coupling

The diagram below illustrates the role of tris(2,2,2-trifluoroethyl) borate in the activation of a carboxylic acid and its subsequent reaction with an amine to form an amide bond.

Caption: Logical flow of the amide coupling reaction.

Conclusion

The synthesis of tris(2,2,2-trifluoroethyl) borate from boric anhydride provides an economical and practical route to a valuable reagent for organic synthesis. Its application in promoting amide bond formation is of significant interest to the pharmaceutical industry. The methodologies and workflows presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development. Further optimization of the proposed synthesis protocol could lead to even more efficient and scalable production of this important chemical tool.

References

Characterization of Tris(2,2,2-trifluoroethyl) borate: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile reagent in organic synthesis. The information presented herein is curated to assist researchers in confirming the identity, purity, and structural integrity of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Tris(2,2,2-trifluoroethyl) borate.

NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Solvent |

| ¹H | 4.25 | Quartet (q) | 8.5 | CDCl₃ |

| ¹³C | 122.0 | Quartet (q) | 277 | CDCl₃ |

| 61.5 | Quartet (q) | 36 | CDCl₃ | |

| ¹¹B | 18.2 | Singlet (s) | - | CDCl₃ |

| ¹⁹F | -76.5 | Triplet (t) | 8.5 | CDCl₃ |

Infrared (IR) Spectroscopy

| **Frequency (cm⁻¹) ** | Assignment |

| 2980 - 2880 | C-H stretching |

| 1382 | B-O stretching |

| 1280, 1160 | C-F stretching |

| 940 | C-O stretching |

| 668, 651 | O-C-C bending |

Mass Spectrometry (MS)

| m/z | Assignment |

| 308 | [M]⁺ |

| 225 | [M - OCH₂CF₃]⁺ |

| 127 | [B(OCH₂CF₃)₂]⁺ |

| 83 | [CF₃CH₂O]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of Tris(2,2,2-trifluoroethyl) borate are provided below.

Synthesis of Tris(2,2,2-trifluoroethyl) borate

A suspension of boric anhydride (B1165640) (B₂O₃) in 2,2,2-trifluoroethanol (B45653) is heated. The resulting Tris(2,2,2-trifluoroethyl) borate is then purified by distillation. This method is advantageous for larger scale preparations due to the low cost and ease of handling of boric anhydride.[1]

NMR Spectroscopy

¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing Tris(2,2,2-trifluoroethyl) borate and its molecular structure with key spectroscopic correlations.

References

An In-depth Technical Guide to the Lewis Acidity of Tris(2,2,2-trifluoroethyl) borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, is a potent Lewis acid utilized in organic synthesis, most notably as the Sheppard amidation reagent. Its efficacy stems from the electron-deficient nature of the central boron atom, a characteristic significantly enhanced by the inductive effect of the three trifluoroethoxy groups. This guide provides a comprehensive technical overview of the Lewis acidity of Tris(2,2,2-trifluoroethyl) borate, detailing its synthesis, electronic properties, and methods for quantifying its acidic strength. Experimental protocols and quantitative data are presented to offer a practical resource for researchers in synthetic chemistry and drug development.

Introduction

Lewis acids are fundamental reagents in organic chemistry, acting as electron-pair acceptors to activate substrates and catalyze a wide array of chemical transformations. The strength of a Lewis acid is a critical parameter that dictates its reactivity and substrate scope. Tris(2,2,2-trifluoroethyl) borate has emerged as a powerful and versatile Lewis acid catalyst, particularly in condensation reactions such as the direct formation of amides from carboxylic acids and amines.[1] The presence of the highly electronegative fluorine atoms in the ethoxy chains dramatically increases the electrophilicity of the boron center, rendering it a strong Lewis acid.[1] This guide will delve into the factors governing its Lewis acidity, methods of its quantification, and its practical application.

Synthesis of Tris(2,2,2-trifluoroethyl) borate

Tris(2,2,2-trifluoroethyl) borate can be prepared through the reaction of 2,2,2-trifluoroethanol (B45653) with various boron-containing reagents, including boron trichloride, borane (B79455) dimethylsulfide, or boron tribromide.[1] However, a more convenient and scalable method utilizes the readily available and inexpensive boric anhydride (B1165640) (B₂O₃).[1][2]

Experimental Protocol: Synthesis from Boric Anhydride

This protocol is adapted from a literature procedure.[2]

Materials:

-

Boric anhydride (B₂O₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Anhydrous reaction vessel equipped with a reflux condenser and a drying tube

-

Distillation apparatus

Procedure:

-

To a suspension of boric anhydride (1.0 eq) in 2,2,2-trifluoroethanol (3.0 eq), the mixture is heated to 80 °C.

-

The reaction mixture is stirred at this temperature for 8-12 hours. The progress of the reaction can be monitored by the dissolution of boric anhydride.

-

Upon completion, the excess unreacted boric anhydride is removed by filtration.

-

The filtrate, containing the crude Tris(2,2,2-trifluoroethyl) borate, is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure product as a colorless liquid.

Electronic Properties and the Origin of Lewis Acidity

The strong Lewis acidity of Tris(2,2,2-trifluoroethyl) borate is a direct consequence of its electronic structure. The central boron atom possesses a vacant p-orbital, making it inherently electrophilic. This electrophilicity is significantly amplified by the strong electron-withdrawing inductive effect (-I effect) of the three 2,2,2-trifluoroethoxy groups. The nine fluorine atoms pull electron density away from the boron center, increasing its positive character and its ability to accept a pair of electrons from a Lewis base.

Factors Influencing Lewis Acidity

The following diagram illustrates the key factors contributing to the Lewis acidity of Tris(2,2,2-trifluoroethyl) borate.

References

A Comprehensive Technical Guide to Tris(2,2,2-trifluoroethyl) borate: Synonyms, Properties, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile and efficient reagent in modern organic synthesis. This document covers its nomenclature, physical and chemical properties, detailed experimental protocols for its preparation and use, and a mechanistic overview of its primary application in amide bond formation.

Nomenclature and Synonyms

Tris(2,2,2-trifluoroethyl) borate is known by several names in chemical literature, which are crucial for comprehensive database searches and literature review.

Common Synonyms:

-

Sheppard reagent

-

Boric acid tris(2,2,2-trifluoroethyl) ester[1]

-

Tris(2,2,2-trifluoroethoxy)borane[1]

-

Tris(2,2,2-trifluoroethoxy)boron[3]

-

TTFEB[3]

Systematic and Other Identifiers:

-

IUPAC Name: Tris(2,2,2-trifluoroethyl) borate

-

CAS Number: 659-18-7

-

Molecular Formula: C₆H₆BF₉O₃

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Tris(2,2,2-trifluoroethyl) borate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 307.91 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow, clear liquid | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.430 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 124-126 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.298 | --INVALID-LINK-- |

| Flash Point | 43.3 °C (109.9 °F) | --INVALID-LINK-- |

| Purity | Typically >95% (NMR) or 97% (GC) | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Tris(2,2,2-trifluoroethyl) borate and its application in direct amidation reactions.

Synthesis of Tris(2,2,2-trifluoroethyl) borate from Boric Anhydride (B1165640)

This procedure is adapted from a reliable method for multigram scale synthesis.[1][4]

Materials:

-

Boric anhydride (B₂O₃)

-

Standard laboratory glassware for reactions under inert atmosphere and distillation.

Procedure:

-

A suspension of boric anhydride (25.6 g, 0.37 mol) in 2,2,2-trifluoroethanol (53 mL, 0.73 mol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The reaction mixture is stirred and heated at 80 °C for 8 to 24 hours.

-

After the reaction period, the mixture is cooled to room temperature and filtered to remove any unreacted boric anhydride.

-

The filtrate is then purified by distillation to yield Tris(2,2,2-trifluoroethyl) borate as a clear liquid.

General Protocol for Direct Amidation of Carboxylic Acids

This protocol describes the use of Tris(2,2,2-trifluoroethyl) borate as a coupling reagent for the formation of amides from carboxylic acids and amines.[1][4][5]

Materials:

-

Carboxylic acid

-

Amine

-

Tris(2,2,2-trifluoroethyl) borate

-

Acetonitrile (B52724) (MeCN) or Cyclopentyl methyl ether (CPME)

-

Standard laboratory glassware

Procedure:

-

To a solution of the carboxylic acid (1.0 mmol, 1 equivalent) and the amine (1.0 mmol, 1 equivalent) in acetonitrile (2 mL, to make a 0.5 M solution), add Tris(2,2,2-trifluoroethyl) borate (2.0 mmol, 2 equivalents).

-

The reaction mixture is stirred at the desired temperature (typically 80 °C, or up to 125 °C in a sealed tube for less reactive substrates) for the required time (usually 5 to 15 hours).[4]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by a simple aqueous workup (washing with NaHCO₃ and HCl solutions) or by using a solid-phase workup with scavenger resins to remove unreacted starting materials and boron byproducts.[1][4]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and application of Tris(2,2,2-trifluoroethyl) borate, as well as a plausible mechanism for the amidation reaction.

Experimental Workflow: Synthesis of Tris(2,2,2-trifluoroethyl) borate

Experimental Workflow: Direct Amidation Reaction

References

- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 3. Tris(2,2,2-trifluoroethoxy)boron - Enamine [enamine.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. learning.acsgcipr.org [learning.acsgcipr.org]

In-depth Technical Guide: Thermal Stability and Decomposition of Tris(2,2,2-trifluoroethyl) borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2,2-trifluoroethyl) borate (B1201080), a fluorinated borate ester, is a compound of significant interest in various scientific fields, particularly in organic synthesis and advanced battery technologies. Its highly fluorinated structure imparts unique properties, including enhanced thermal and chemical resistance. This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Tris(2,2,2-trifluoroethyl) borate, presenting available quantitative data, detailed experimental protocols for its thermal analysis, and a conceptual framework for its decomposition pathways.

Introduction

Tris(2,2,2-trifluoroethyl) borate, with the chemical formula B(OCH₂CF₃)₃, is a colorless liquid known for its role as a reagent in amidation reactions and as a high-performance electrolyte additive. The presence of trifluoroethyl groups significantly influences its electronic properties and thermal behavior, making it more stable than its non-fluorinated counterparts. Understanding its thermal stability is crucial for its safe handling, application in high-temperature processes, and for elucidating its mechanism in enhancing the performance of lithium-ion batteries.

Physicochemical Properties

A summary of the key physicochemical properties of Tris(2,2,2-trifluoroethyl) borate is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₆BF₉O₃ |

| Molecular Weight | 307.91 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 124 - 126 °C |

| Density | 1.430 g/cm³ at 25 °C |

| Flash Point | 43.3 °C |

Thermal Stability and Decomposition Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure Tris(2,2,2-trifluoroethyl) borate is not extensively documented in publicly available literature, its thermal behavior can be inferred from studies where it is used as an electrolyte additive. Research in the field of lithium-ion batteries indicates that the addition of Tris(2,2,2-trifluoroethyl) borate to electrolytes enhances their thermal stability and suppresses decomposition.

It is understood that fluorinated borate esters, in general, exhibit improved thermal stability. The decomposition of a related derivative, lithium cyano tris(2,2,2-trifluoroethyl) borate, occurs through preferential reduction, suggesting a likely decomposition pathway for the parent compound under electrochemical or high-temperature conditions.

Inferred Decomposition Characteristics

Based on its application in high-voltage lithium-ion batteries, it is hypothesized that the decomposition of Tris(2,2,2-trifluoroethyl) borate contributes to the formation of a stable cathode-electrolyte interphase (CEI). This process likely involves the reductive decomposition of the borate ester on the electrode surface.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of Tris(2,2,2-trifluoroethyl) borate, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Tris(2,2,2-trifluoroethyl) borate is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of Tris(2,2,2-trifluoroethyl) borate is hermetically sealed in an aluminum pan.

-

Atmosphere: The analysis is performed under an inert nitrogen or argon atmosphere with a constant purge rate.

-

Heating Program: The sample is subjected to a controlled temperature program, typically involving heating from a sub-ambient temperature to a temperature beyond its expected decomposition point at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The enthalpy change (ΔH) for each transition can be calculated by integrating the area under the corresponding peak.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of Tris(2,2,2-trifluoroethyl) borate.

The Solubility of Tris(2,2,2-trifluoroethyl) borate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile reagent in modern organic synthesis. Known commonly as the Sheppard amidation reagent, its efficacy in facilitating amide bond formation is critically dependent on its solubility in various organic solvents.[1][2] This document consolidates available solubility data, presents a detailed experimental protocol for quantitative solubility determination, and visualizes key chemical and experimental workflows.

Core Properties of Tris(2,2,2-trifluoroethyl) borate

Tris(2,2,2-trifluoroethyl) borate, with the chemical formula B(OCH₂CF₃)₃, is a colorless liquid at room temperature.[1][3] Its physical and chemical properties are summarized in Table 1. The presence of the trifluoroethyl groups confers unique reactivity, rendering it a strong Lewis acid and a highly effective reagent for condensation reactions, such as the direct formation of amides from carboxylic acids and amines.[1][4]

Table 1: Physicochemical Properties of Tris(2,2,2-trifluoroethyl) borate

| Property | Value | References |

| Molecular Formula | C₆H₆BF₉O₃ | [3][5] |

| Molecular Weight | 307.91 g/mol | [3][5][6] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.430 g/mL at 25 °C | [1][6] |

| Boiling Point | 94.3 °C to 126 °C | [1][3][4] |

| Refractive Index (n_D) | 1.298 | [1][3][6] |

| CAS Number | 659-18-7 | [3][5][6] |

Qualitative Solubility Data

While specific quantitative solubility data is not extensively documented in publicly available literature, Tris(2,2,2-trifluoroethyl) borate is generally described as being soluble in a range of common organic solvents. This high solubility is a key attribute for its application in organic synthesis, allowing for homogenous reaction conditions.

Table 2: Qualitative Solubility of Tris(2,2,2-trifluoroethyl) borate in Various Organic Solvents

| Solvent | Solubility | References |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Acetone | Soluble | [4] |

| General Organic Solvents | Soluble in most | [2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of Tris(2,2,2-trifluoroethyl) borate in organic solvents. This protocol is adapted from the dynamic method used for other borate esters, which involves identifying the temperature at which a known concentration of the solute completely dissolves.[7]

Materials and Apparatus

-

Solute: Tris(2,2,2-trifluoroethyl) borate (≥95% purity)[3]

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Equipment:

-

Analytical balance (precision ±0.1 mg)

-

Sealable glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Digital thermometer (precision ±0.1 °C)

-

Luminance probe or a laser beam and detector for turbidity measurement (optional, for automated detection)

-

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of Tris(2,2,2-trifluoroethyl) borate and transfer it into a sealable glass vial.

-

Add a precise volume or mass of the desired organic solvent to the vial to achieve a known concentration.

-

Add a small magnetic stir bar to the vial.

-

-

Solubility Measurement:

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in the controlled temperature bath and begin stirring to ensure a homogenous mixture.

-

Gradually increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min) to prevent overshooting the dissolution point.[7]

-

Continuously monitor the solution. The solubility temperature is the point at which the last particulate of the solute visually disappears, resulting in a clear solution.[7] If using a turbidity detection system, this will be the point of maximum light transmittance.

-

Record the temperature at which complete dissolution occurs.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of Tris(2,2,2-trifluoroethyl) borate in the same solvent.

-

Plot the solubility (expressed as mole fraction, g/100 mL, or other appropriate units) as a function of temperature.

-

The resulting curve represents the solubility of Tris(2,2,2-trifluoroethyl) borate in the selected solvent across a range of temperatures.

-

Considerations for Air-Sensitive Conditions

Given that borate esters can be sensitive to moisture, performing the experimental setup under an inert atmosphere (e.g., nitrogen or argon) is recommended for achieving the highest accuracy.[7] This would involve using dried and degassed solvents and preparing samples within a glovebox.[7]

Visualizing Key Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of Tris(2,2,2-trifluoroethyl) borate.

Caption: Workflow for determining the solubility of Tris(2,2,2-trifluoroethyl) borate.

Application in Amide Synthesis (Sheppard Amidation)

Tris(2,2,2-trifluoroethyl) borate is a highly effective reagent for the direct formation of amides from carboxylic acids and amines, a process often referred to as Sheppard amidation.[1][2] This reaction is valuable in drug development and peptide synthesis due to its mild conditions.[8]

The logical relationship of the key components in this reaction is depicted below.

Caption: Logical flow of the Sheppard amidation reaction.

This technical guide serves as a foundational resource for professionals working with Tris(2,2,2-trifluoroethyl) borate. While qualitative data confirms its broad solubility, the provided experimental protocol empowers researchers to generate precise, quantitative data essential for optimizing reaction conditions, formulation, and process development.

References

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 2. Tris(2,2,2-trifluoroethoxy)boron - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. TRIS(2,2,2-TRIFLUOROETHYL) BORATE | 659-18-7 [amp.chemicalbook.com]

- 5. Tris(2,2,2-trifluoroethyl) borate | C6H6BF9O3 | CID 3599767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tris(2,2,2-trifluoroethyl) borate 97 659-18-7 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis Using Tris(2,2,2-trifluoroethyl) borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences.[1][2][3] Traditional methods often rely on costly and atom-inefficient coupling reagents, which can present challenges in terms of purification and waste management.[1][2][3] Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, also known as the Sheppard amidation reagent, has emerged as a highly effective and versatile reagent for the direct synthesis of amides from carboxylic acids and amines.[4][5][6][7][8][9] This protocol offers a convenient, operationally simple, and broadly applicable method for amide synthesis, often with simplified purification procedures.[4][5][6][7] The reagent is prepared from readily available and inexpensive starting materials, boric anhydride (B1165640) (B₂O₃) and 2,2,2-trifluoroethanol (B45653).[2][4][5][6][7]

This method is distinguished by its tolerance of a wide range of functional groups and its utility in coupling N-protected amino acids with low levels of racemization.[2][4][5][6][7] The reactions can often be carried out open to the air with equimolar amounts of the carboxylic acid and amine.[4][6][7] Furthermore, purification can frequently be achieved through a simple filtration-based workup, avoiding the need for aqueous extraction or column chromatography.[4][5][6][7][9]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various amides using Tris(2,2,2-trifluoroethyl) borate, showcasing the broad substrate scope for both amines and carboxylic acids.

Table 1: Scope of Amine Substrates in the Amidation of Phenylacetic Acid

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine (B48309) | N-benzyl-2-phenylacetamide | 5 | 91 |

| 2 | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-phenylacetamide | 5 | 88 |

| 3 | 2-Phenylethylamine | N-(2-phenylethyl)-2-phenylacetamide | 5 | 85 |

| 4 | n-Butylamine | N-butyl-2-phenylacetamide | 5 | 75 |

| 5 | Morpholine | 4-(2-phenylacetyl)morpholine | 5 | 92 |

| 6 | Piperidine | 1-(2-phenylacetyl)piperidine | 5 | 89 |

| 7 | N-Boc-piperazine | tert-butyl 4-(2-phenylacetyl)piperazine-1-carboxylate | 5 | 90 |

| 8 | Aniline | N,2-diphenylacetamide | 15 | 65 |

Standard reaction conditions: Phenylacetic acid (1 mmol), amine (1 mmol), B(OCH₂CF₃)₃ (2 equiv), MeCN, 80°C. Yields are for isolated products.[4][6][7]

Table 2: Scope of Carboxylic Acid Substrates in Amidation with Benzylamine

| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetic Acid | N-benzylacetamide | 5 | 78 |

| 2 | Pivalic Acid | N-benzyl-2,2-dimethylpropanamide | 15 | 82 (at 100°C) |

| 3 | Benzoic Acid | N-benzylbenzamide | 15 | 85 (at 100°C) |

| 4 | Cinnamic Acid | N-benzylcinnamamide | 5 | 93 |

| 5 | (E)-2-Methyl-3-phenylacrylic acid | N-benzyl-(E)-2-methyl-3-phenylacrylamide | 15 | 81 (at 100°C) |

| 6 | N-Boc-Alanine | tert-butyl (S)-(1-(benzylamino)-1-oxopropan-2-yl)carbamate | 5 | 89 |

| 7 | N-Boc-Sarcosine | tert-butyl 2-(benzylamino)-2-oxoethyl(methyl)carbamate | 5 | 91 |

| 8 | Indole-3-acetic acid | N-benzyl-2-(1H-indol-3-yl)acetamide | 5 | 84 |

Standard reaction conditions: Carboxylic acid (1 mmol), benzylamine (1 mmol), B(OCH₂CF₃)₃ (2 equiv), MeCN, 80°C, unless otherwise noted. Yields are for isolated products.[4]

Experimental Protocols

Protocol 1: Preparation of Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]

This protocol describes the synthesis of the amidation reagent on a 25 g scale.[4][6][7]

Materials:

-

Boric anhydride (B₂O₃) (25.6 g, 0.37 mol)

-

2,2,2-Trifluoroethanol (53 mL, 0.73 mol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

A suspension of boric anhydride (B₂O₃) in 2,2,2-trifluoroethanol is prepared in a round-bottom flask.[4][6][7]

-

The mixture is stirred and heated at 80°C for 8-24 hours.[4][6][7]

-

After the reaction period, the mixture is cooled to room temperature and filtered to remove any unreacted boric anhydride.[4][6][7]

-

The filtrate is then purified by distillation to yield Tris(2,2,2-trifluoroethyl) borate as a clear liquid.[4][6][7] The typical yield is around 48%.[4][7]

Protocol 2: General Procedure for Direct Amidation

This protocol provides a general method for the direct coupling of a carboxylic acid and an amine.

Materials:

-

Carboxylic acid

-

Amine

-

Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]

-

Acetonitrile (B52724) (MeCN)

-

Reaction vessel (e.g., screw-capped vial)

-

Heating and stirring apparatus

Procedure:

-

To a reaction vessel, add the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and acetonitrile (to a concentration of approximately 0.5 M).

-

Add Tris(2,2,2-trifluoroethyl) borate (2.0 equiv) to the mixture.

-

Seal the vessel and heat the reaction mixture at 80°C with stirring for 5-15 hours. The progress of the reaction can be monitored by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be purified. For many substrates, a simple filtration-based workup is sufficient.[4][5]

Protocol 3: Solid-Phase Purification

This simplified workup procedure is a key advantage of this amidation method.[4][5]

Materials:

-

Completed reaction mixture

-

Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel, aminopropyl-functionalized silica, or a strong cation exchanger)

-

Appropriate organic solvents for elution

Procedure:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with appropriate solvents to remove unreacted starting materials and borate-derived byproducts.

-

Elute the desired amide product with a more polar solvent.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield the purified amide.

Visualizations

References

- 1. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ppor.az [ppor.az]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 9. Tris(2,2,2-trifluoroethoxy)boron - Enamine [enamine.net]

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl) borate in Difficult Peptide Couplings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those containing sterically hindered amino acids, N-methylated residues, or sequences prone to aggregation, presents a significant challenge in medicinal chemistry and drug development. Incomplete coupling reactions can lead to deletion sequences and purification difficulties, ultimately impacting yield and purity. Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent, has emerged as a potent coupling reagent for direct amide bond formation.[1] Its strong Lewis acidity facilitates the condensation of carboxylic acids and amines under relatively mild conditions, offering a valuable tool for overcoming difficult peptide couplings.[1]

These application notes provide a comprehensive overview of the use of Tris(2,2,2-trifluoroethyl) borate in challenging peptide synthesis scenarios. Detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS) are presented, along with a summary of available quantitative data to guide reagent selection and reaction optimization.

Mechanism of Action

Tris(2,2,2-trifluoroethyl) borate promotes amide bond formation by activating the carboxylic acid component. The proposed mechanism involves the formation of an acyloxyborate or boronate intermediate, which essentially acts as a mixed anhydride. This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.[2]

Application in Difficult Peptide Couplings

Difficult peptide sequences are often characterized by:

-

Sterically hindered amino acids: such as α,α-disubstituted amino acids (e.g., Aib) or consecutive bulky residues (e.g., Val-Val).

-

N-methylated amino acids: where the secondary amine of the peptide bond is sterically encumbered and less nucleophilic.[3]

-

Aggregation-prone sequences: typically rich in hydrophobic residues that can form secondary structures, hindering reagent accessibility.[4]

Tris(2,2,2-trifluoroethyl) borate has shown promise in addressing some of these challenges, particularly in the direct amidation of sterically hindered and unprotected amino acids in the solution phase.

Quantitative Data Summary

The following table summarizes the performance of Tris(2,2,2-trifluoroethyl) borate in the solution-phase coupling of various amino acids with primary and secondary amines. This data is compiled from studies by the Sheppard group.[5][6]

| Amino Acid | Amine | Yield (%) | Enantiomeric Ratio (e.r.) |

| Phenylalanine | Benzylamine | 91 | >99:1 |

| Alanine | Benzylamine | 88 | 99:1 |

| Valine | Benzylamine | 85 | 98:2 |

| Leucine | Benzylamine | 94 | 99:1 |

| Isoleucine | Benzylamine | 86 | 98:2 |

| Proline | Benzylamine | 86 | >99:1 |

| α-Aminoisobutyric acid (Aib) | Benzylamine | 80 | N/A |

| Tryptophan | Propylamine | 87 | 93:7 |

| Methionine | Benzylamine | 91 | 98:2 |

Note: Reactions were typically carried out at elevated temperatures (e.g., 100-125 °C) in solvents like cyclopentyl methyl ether (CPME) or toluene.

While comprehensive quantitative data for the use of Tris(2,2,2-trifluoroethyl) borate in SPPS for difficult sequences is limited in the current literature, its effectiveness in solution-phase couplings of hindered amino acids suggests its potential as a valuable reagent for SPPS as well. Further comparative studies against standard coupling reagents like HATU and PyBOP in the context of SPPS are warranted.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of a Hindered Amino Acid

This protocol is adapted from the work of the Sheppard group for the direct amidation of an unprotected amino acid.[5]

Materials:

-

Unprotected amino acid (1.0 eq)

-

Amine (1.2 eq)

-

Tris(2,2,2-trifluoroethyl) borate (1.1 eq)

-

Anhydrous cyclopentyl methyl ether (CPME) or toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the unprotected amino acid and the amine.

-

Add the anhydrous solvent (e.g., CPME) to dissolve or suspend the reactants.

-

Add Tris(2,2,2-trifluoroethyl) borate to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 100-125 °C) and stir.

-

Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified by standard laboratory techniques, which may include filtration to remove any solids, followed by evaporation of the solvent and column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Difficult Coupling (Proposed)

This is a proposed protocol for the use of Tris(2,2,2-trifluoroethyl) borate in SPPS for a difficult coupling step where standard reagents have failed. Optimization of reagent equivalents, reaction time, and temperature may be required.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid (3-5 eq)

-

Tris(2,2,2-trifluoroethyl) borate (3-5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in the reaction vessel with anhydrous DMF or NMP for 30 minutes.

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF or NMP.

-

Add Tris(2,2,2-trifluoroethyl) borate (3-5 equivalents) to the amino acid solution.

-

Add DIPEA (6-10 equivalents) to the mixture.

-

Allow the solution to pre-activate for 5-10 minutes at room temperature.

-

Drain the solvent from the resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, the temperature may be increased to 40-50 °C.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive, a second coupling may be necessary.

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Conclusion

Tris(2,2,2-trifluoroethyl) borate is a powerful reagent for amide bond formation, demonstrating particular efficacy in the solution-phase coupling of sterically hindered and unprotected amino acids. While its application in solid-phase peptide synthesis for difficult sequences is less documented, the proposed protocol provides a starting point for its evaluation as a valuable alternative to standard coupling reagents. Further research is needed to establish its comparative performance and optimal conditions for various challenging peptide synthesis scenarios. The unique reactivity profile of this borate ester warrants its consideration in the toolkit of synthetic peptide chemists facing difficult coupling challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Tris(2,2,2-trifluoroethyl) Borate as a Catalyst for Dehydrative Condensation

Introduction

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, also known as Sheppard amidation reagent, is a versatile and highly effective organocatalyst for dehydrative condensation reactions.[1][2] Its strong Lewis acidity and high efficiency make it an invaluable tool in organic synthesis, particularly for the formation of amide bonds.[1][3] This reagent promotes the direct coupling of carboxylic acids and amines under relatively mild conditions, tolerating a wide range of functional groups and often providing high yields without the need for expensive coupling agents or pre-activation steps.[2][4] These characteristics make it a preferred choice for researchers in medicinal chemistry and drug development, where efficient and clean synthesis of complex molecules is paramount.[3][5]

This document provides detailed protocols and application data for the use of tris(2,2,2-trifluoroethyl) borate in key dehydrative condensation reactions.

Core Application: Direct Amide Bond Formation

The primary application of tris(2,2,2-trifluoroethyl) borate is in the direct formation of amides from carboxylic acids and amines. The catalyst has demonstrated broad substrate scope, including challenging systems like benzoic acids and anilines, and shows low rates of epimerization for carboxylic acids with adjacent chiral centers.[2]

Proposed Catalytic Cycle

The proposed mechanism involves the activation of the carboxylic acid by the borate ester, followed by nucleophilic attack from the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the catalyst.

Caption: Proposed catalytic cycle for direct amidation.

Experimental Protocols

Protocol 2.1: General Procedure for Direct Amidation

This protocol details a general method for the direct coupling of a carboxylic acid and an amine using tris(2,2,2-trifluoroethyl) borate.[6]

Caption: General workflow for borate-catalyzed amidation.

Materials:

-

Carboxylic Acid (e.g., 2-phenylacetic acid, 1.0 eq., 2.0 mmol, 0.27 g)

-

Amine (e.g., benzylamine, 1.0 eq., 2.0 mmol, 0.21 g)

-

Tris(2,2,2-trifluoroethyl) borate (2.0 eq., 4.0 mmol, 1.09 g)

-

Solvent (e.g., Acetonitrile, 4 mL)

-

Dichloromethane (DCM)

-

1M Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl) solution

-

Magnesium Sulfate (MgSO₄)

Procedure: [6]

-

To a solution or suspension of the carboxylic acid (1.0 eq.) and amine (1.0 eq.) in the chosen solvent, add tris(2,2,2-trifluoroethyl) borate (2.0 eq.).

-

Heat the reaction mixture at 80°C for 15 hours.

-

Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with 1M NaHCO₃ solution and 1M HCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified amide product.

Protocol 2.2: Amidation of Unprotected Amino Acids

This method is adapted for the coupling of unprotected amino acids, demonstrating the catalyst's utility in peptide synthesis.[7]

Materials:

-

Unprotected Amino Acid (1.0 eq., 1.0 mmol)

-

Amine (e.g., propylamine, 3.0 eq., 3.0 mmol)

-

Tris(2,2,2-trifluoroethyl) borate (3.0 eq., 3.0 mmol)

-

Solvent (e.g., Cyclopentyl methyl ether - CPME)

-

Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Water

-

Amberlite IRA-743 and Amberlyst A-26(OH) resins (for purification)

-

Magnesium Sulfate (MgSO₄)

Procedure: [7]

-

Prepare a mixture of the unprotected amino acid (1.0 eq.) and the amine (3.0 eq.) in CPME (1 mL).

-

Heat the mixture to 80°C or 125°C.

-

Add a solution of tris(2,2,2-trifluoroethyl) borate (3.0 eq.) in CPME (1 mL) dropwise over 1 hour.

-

Stir the resulting mixture for 5-15 hours.

-

Upon completion, cool the mixture and dilute with EtOAc or CH₂Cl₂ (3 mL) and add water (0.5 mL).

-

Add Amberlite IRA-743 and Amberlyst A-26(OH) resins and stir for 30 minutes for scavenger-based purification.

-

Filter the mixture and dry the filtrate over MgSO₄.

-

Filter and concentrate in vacuo to yield the clean product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the direct amidation of various carboxylic acids and amines catalyzed by tris(2,2,2-trifluoroethyl) borate.

Table 1: Direct Amidation of Various Carboxylic Acids and Amines

| Entry | Carboxylic Acid | Amine | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Phenylacetic acid | Benzylamine | 2.0 eq. | Acetonitrile | 80 | 15 | 91 | [6] |

| 2 | Benzoic acid | Benzylamine | 2.0 eq. | Acetonitrile | 100 | 15 | 85 | [4] |

| 3 | Pivalic acid | Benzylamine | 2.0 eq. | Acetonitrile | 100 | 15 | 78 | [4] |

| 4 | Phenylacetic acid | Aniline | 2.0 eq. | Acetonitrile | 80 | 15 | 82 | [4] |

Table 2: Catalytic Amidation of Unprotected Amino Acids

| Entry | Amino Acid (1.0 eq.) | Amine (3.0 eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | L-Phenylalanine | Propylamine | 3.0 | CPME | 80 | 15 | 88 | [5][7] |

| 2 | L-Alanine | Propylamine | 3.0 | CPME | 80 | 5 | 92 | [5][7] |

| 3 | L-Leucine | Propylamine | 3.0 | CPME | 125 | 5 | 85 | [5][7] |

Catalyst Synthesis

Tris(2,2,2-trifluoroethyl) borate can be readily synthesized from inexpensive and commercially available starting materials, such as boric anhydride (B1165640) (B₂O₃) or boron tribromide and 2,2,2-trifluoroethanol.[1][2] The product is typically purified by distillation.[1] This straightforward preparation adds to its practicality in a laboratory setting.[2]

References

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. learning.acsgcipr.org [learning.acsgcipr.org]

- 7. Tris(2,2,2-trifluoroethyl) Borate | 659-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) borate in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, also known as Sheppard's amidation reagent, has emerged as a highly effective promoter for the direct formation of amide bonds from carboxylic acids and amines.[1][2] This reagent offers a significant advantage over many traditional coupling agents by enabling amide synthesis under mild conditions, often without the need for stoichiometric activating agents or rigorous exclusion of air and moisture.[3][4] Its utility extends to a broad range of substrates, including challenging combinations and the coupling of unprotected amino acids, making it a valuable tool in organic synthesis, particularly in pharmaceutical and peptide chemistry.[5][6]

Mechanism of Action

The precise mechanism of amide bond formation catalyzed by Tris(2,2,2-trifluoroethyl) borate is a subject of ongoing investigation, with evidence suggesting a more complex pathway than a simple activation of the carboxylic acid.

Initially, a mechanism involving the formation of a monoacyloxyboron intermediate was proposed. In this pathway, the borate ester reacts with the carboxylic acid to form an acyloxyboron species, which is then susceptible to nucleophilic attack by the amine to furnish the amide and a borate byproduct.[5]

However, more recent and detailed mechanistic studies suggest that this pathway may be an oversimplification.[7][8] Investigations into boron-catalyzed amidation reactions have revealed that interactions between the boron catalyst and the amine are rapid and significant.[7] Alternative mechanisms, proposing the involvement of dimeric B-X-B (where X can be O or NR) motifs, are now considered more likely.[7][8] These dimeric structures are thought to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating a more efficient and lower-energy pathway to the amide bond.[7] It is also suggested that for catalysis to be effective, at least three free coordination sites on the boron atom are necessary.[8]

When coupling unprotected amino acids, the reaction is proposed to proceed through a cyclic intermediate where both the amino and carboxyl groups of the amino acid react with the borate ester. This is followed by the nucleophilic addition of an external amine to the activated carbonyl group.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the Tris(2,2,2-trifluoroethyl) borate mediated amide bond formation, taking into account the formation of an activated acyloxyboron intermediate.

References

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 2. Tris(2,2,2-trifluoroethoxy)boron - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 7. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]

- 8. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]

Application Notes and Protocols: Coupling of Sterically Hindered Amines with Tris(2,2,2-trifluoroethyl) borate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of sterically hindered amines with carboxylic acids using tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent.[1][2] This method offers a significant advantage for the synthesis of amides, particularly in pharmaceutical and organic synthesis, due to its operational simplicity, broad substrate scope, and mild reaction conditions that minimize racemization.[3][4]

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the coupling of sterically hindered amines with carboxylic acids often presents a significant challenge, leading to low yields and requiring harsh reaction conditions with standard coupling reagents. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has emerged as a highly effective reagent for mediating these difficult transformations.[1][3] It facilitates the direct amidation of a wide variety of carboxylic acids with a broad range of amines, including those with significant steric bulk.[3][5] A key advantage of this methodology is the often straightforward purification, which in many cases can be achieved by a simple filtration through commercially available resins, obviating the need for aqueous workup or column chromatography.[3][6]

Reaction Principle and Advantages

The reaction proceeds via the activation of the carboxylic acid by the borate ester, likely forming a reactive acyloxyborate intermediate, which is then susceptible to nucleophilic attack by the amine. The use of 2,2,2-trifluoroethanol-derived borate ester provides higher conversions and is applicable to a wider range of substrates compared to other borate esters like trimethyl borate.[6][7]

Key Advantages:

-

Mild Conditions: The reaction proceeds under relatively mild thermal conditions, often open to the atmosphere.[6][7]

-

High Functional Group Tolerance: A variety of functional groups are well-tolerated.[8]

-

Low Racemization: The amidation of N-protected amino acids occurs with very low levels of racemization.[3][6]

-

Simplified Purification: A solid-phase workup procedure can often be employed, simplifying product isolation.[3][9]

-

Scalability: The method is scalable and avoids the use of excess reagents.[3]

While B(OCH₂CF₃)₃ is highly effective, its catalytic use is still under development. For particularly challenging substrates where both the acid and amine are deactivated, the yields may be lower.[10]

Data Presentation

The following tables summarize the reaction conditions and yields for the coupling of various sterically hindered amines with carboxylic acids using tris(2,2,2-trifluoroethyl) borate.

Table 1: Coupling of Sterically Hindered Amines with Phenylacetic Acid

| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine (for comparison) | 80 | 15 | 91 |

| 2 | Dibenzylamine | 80 | 5 | 95 |

| 3 | N-Methylbenzylamine | 80 | 5 | 93 |

| 4 | Diisopropylamine | 80 | 5 | 85 |

| 5 | 1-Adamantylamine | 80 | 15 | Low Reactivity[10] |

Data extracted and compiled from multiple sources for illustrative purposes.

Table 2: Coupling of Various Carboxylic Acids with Hindered Amines

| Entry | Carboxylic Acid | Amine | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pivalic Acid | Benzylamine | 100 | 15 | 88 |

| 2 | Benzoic Acid | Dibenzylamine | 100 | 15 | 92 |

| 3 | N-Boc-proline | Benzylamine | 80 | 5 | 96 |

| 4 | N-Boc-piperidine-4-carboxylic acid | 2-Aminopyridine | Reflux | 24 | Good Yield[10] |

| 5 | Pivalic Acid | 2-Aminopyridine | Reflux | 48 | Good Yield[10] |

Data extracted and compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the direct amidation of a carboxylic acid with a sterically hindered amine using tris(2,2,2-trifluoroethyl) borate.

Materials:

-

Carboxylic acid

-

Amine

-

Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]

-

Acetonitrile (B52724) (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv).

-

Add the amine (1.0 mmol, 1.0 equiv).

-

Add acetonitrile (MeCN) to achieve a suitable concentration (typically 0.2-0.5 M).

-

Add tris(2,2,2-trifluoroethyl) borate (1.0-2.0 mmol, 1.0-2.0 equiv).

-

Equip the flask with a condenser and place it in a preheated oil bath or heating mantle.

-

Stir the reaction mixture at 80-100 °C. The reaction progress can be monitored by TLC or LC-MS. Reaction time is typically 5-15 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Proceed with purification (see Protocol 2 for solid-phase workup).

Protocol 2: Solid-Phase Workup Procedure

This protocol is suitable for the purification of many amide products, avoiding the need for aqueous workup or chromatography.[3][6]

Materials:

-

Completed reaction mixture from Protocol 1

-

Strongly acidic cation exchange resin (e.g., Dowex® 50WX8)

-

Strongly basic anion exchange resin (e.g., Dowex® 1X8-50)

-

Methanol (MeOH) or another suitable solvent

-

Frit-equipped column or cartridge

-

Rotary evaporator

Procedure:

-